molecular formula C18H15NOS B14252227 2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one CAS No. 293329-20-1

2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14252227
CAS No.: 293329-20-1
M. Wt: 293.4 g/mol
InChI Key: JJMLIWLLMFGBHX-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 3-ethyl-1,3-benzothiazol-2(3H)-one with an appropriate indanone derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the indanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1,3-benzothiazol-2(3H)-one
  • 3-Methyl-1,3-benzothiazol-2(3H)-one
  • 6-Bromo-3-ethyl-1,3-benzothiazol-2(3H)-one

Uniqueness

2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines the benzothiazole and indanone moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

CAS No.

293329-20-1

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

2-(3-ethyl-1,3-benzothiazol-2-ylidene)-3H-inden-1-one

InChI

InChI=1S/C18H15NOS/c1-2-19-15-9-5-6-10-16(15)21-18(19)14-11-12-7-3-4-8-13(12)17(14)20/h3-10H,2,11H2,1H3

InChI Key

JJMLIWLLMFGBHX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3CC4=CC=CC=C4C3=O

Origin of Product

United States

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